molecular formula C15H11Cl2NO5 B1387230 Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate CAS No. 1092346-58-1

Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate

Cat. No.: B1387230
CAS No.: 1092346-58-1
M. Wt: 356.2 g/mol
InChI Key: ROQJJLMBSRPRNO-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate is an organic compound with the molecular formula C15H12Cl2NO5. This compound is characterized by the presence of a nitro group, a methyl ester group, and a dichlorobenzyl ether moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate typically involves the following steps:

    Nitration: The starting material, 4-hydroxybenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Esterification: The nitrated product is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.

    Etherification: Finally, the methyl ester is reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorobenzyl ether moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, base such as sodium hydroxide.

    Hydrolysis: Aqueous sodium hydroxide.

Major Products Formed

    Reduction: Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-aminobenzenecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The dichlorobenzyl ether moiety can also interact with hydrophobic pockets in proteins, leading to inhibition of enzyme activity or modulation of protein function.

Comparison with Similar Compounds

Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate can be compared with similar compounds such as:

    Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-aminobenzenecarboxylate: Contains an amino group instead of a nitro group, leading to different biological activities.

    Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-hydroxybenzenecarboxylate: Contains a hydroxyl group, which can form hydrogen bonds and affect solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Biological Activity

Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate (CAS No. 1092346-58-1) is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H11Cl2NO5
  • Molecular Weight : 356.16 g/mol
  • Functional Groups : Nitro group, methyl ester, and dichlorobenzyl ether moiety.

The compound's structure allows for diverse chemical reactivity, making it a candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Nitration : Nitration of 4-hydroxybenzoic acid introduces the nitro group at the 3-position.
  • Esterification : The nitrated product is esterified with methanol using a strong acid catalyst.
  • Etherification : The methyl ester reacts with 3,4-dichlorobenzyl chloride in the presence of a base to form the final product .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules. Additionally, the dichlorobenzyl ether moiety can engage hydrophobic pockets in proteins, potentially leading to enzyme inhibition or modulation of protein function .

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, derivatives of this compound have been investigated for their potential as inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

Table 1: Comparative Enzyme Inhibition Potentials

CompoundEnzyme TargetIC50 Value (µM)
This compoundAChETBD
AVB1 (related compound)AChE1.35 ± 0.03
AVB4 (related compound)MAO-B1.49 ± 0.09

Antimicrobial Activity

This compound has potential antimicrobial properties due to its complex structure. Its dichloro substitution may enhance its efficacy against certain pathogens compared to simpler analogs such as methyl 3-nitrobenzoate.

Case Studies

  • Neuroprotective Studies : In a study examining compounds similar to this compound, researchers found that certain derivatives exhibited neuroprotective effects in SH-SY5Y cells, indicating potential applications in treating neurodegenerative diseases .
  • Chemical Genetic Screens : A chemical screen identified several active compounds related to TDP-43 modifiers in ALS models, highlighting the importance of structural diversity in drug discovery .

Properties

IUPAC Name

methyl 4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO5/c1-22-15(19)10-3-5-14(13(7-10)18(20)21)23-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQJJLMBSRPRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301210205
Record name Methyl 4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092346-58-1
Record name Methyl 4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092346-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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